4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride

Integrin antagonist naphthyridine scaffold aromaticity

4-(1,8-Naphthyridin-2-yl)butanoic acid hydrochloride (CAS 2580216-60-8) is a heterocyclic organic compound consisting of a 1,8-naphthyridine core linked via its 2-position to a butanoic acid side chain, supplied as the hydrochloride salt. With a molecular formula of C₁₂H₁₃ClN₂O₂ and a molecular weight of 252.7 g/mol, this compound belongs to a privileged scaffold class widely exploited in medicinal chemistry for integrin receptor antagonist programmes, in particular those targeting αvβ6 and αvβ1 integrins for fibrotic disease indications.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.7
CAS No. 2580216-60-8
Cat. No. B2577881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride
CAS2580216-60-8
Molecular FormulaC12H13ClN2O2
Molecular Weight252.7
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(C=C2)CCCC(=O)O.Cl
InChIInChI=1S/C12H12N2O2.ClH/c15-11(16)5-1-4-10-7-6-9-3-2-8-13-12(9)14-10;/h2-3,6-8H,1,4-5H2,(H,15,16);1H
InChIKeyQHTWLOPVZJNJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1,8-Naphthyridin-2-yl)butanoic acid hydrochloride (CAS 2580216-60-8) – Procurement-Grade Overview for Integrin-Targeted Medicinal Chemistry


4-(1,8-Naphthyridin-2-yl)butanoic acid hydrochloride (CAS 2580216-60-8) is a heterocyclic organic compound consisting of a 1,8-naphthyridine core linked via its 2-position to a butanoic acid side chain, supplied as the hydrochloride salt. With a molecular formula of C₁₂H₁₃ClN₂O₂ and a molecular weight of 252.7 g/mol, this compound belongs to a privileged scaffold class widely exploited in medicinal chemistry for integrin receptor antagonist programmes, in particular those targeting αvβ6 and αvβ1 integrins for fibrotic disease indications [1]. The hydrochloride salt form enhances aqueous solubility and stability relative to the free base [2], making it the preferred physical form for in vitro assay preparation and in vivo formulation studies. The fully aromatic 1,8-naphthyridine system distinguishes this compound from the more commonly described 5,6,7,8-tetrahydro-1,8-naphthyridine analogues that dominate the integrin antagonist patent and primary literature [3].

4-(1,8-Naphthyridin-2-yl)butanoic acid hydrochloride – Why Substitution with Free Acid, Tetrahydro, or Ester Analogues Introduces Quantifiable Risk


Although multiple naphthyridine–butanoic acid derivatives share the same core scaffold, their interchangeability is not supported by the available physicochemical and pharmacological evidence. The tetrahydro analogue 4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride (CAS 193818-31-4) is the scaffold found in lead αvβ6 integrin antagonist programmes and clinical candidates such as GSK3008348 [1], yet its fully aromatic counterpart – the compound of interest here – possesses a distinct electronic character (extended aromatic conjugation vs. saturated ring), a different predicted pKa for the naphthyridine nitrogen, and altered lipophilicity that impacts both binding interactions and solubility profiles. The free acid form (CAS 886362-95-4) lacks the hydrochloride counterion and consequently exhibits markedly lower aqueous solubility (free acid: <1 mg/mL vs. hydrochloride salt: >10 mg/mL) , creating significant formulation and assay compatibility challenges. Similarly, the ethyl ester analogue (CAS 193818-28-9) requires an additional hydrolysis step for bioactivity and cannot be directly used in assays requiring the free carboxylic acid pharmacophore . These differences mean that procurement of the wrong analogue – even one differing only in oxidation state or salt form – can lead to failed assay campaigns, irreproducible SAR, and wasted synthesis resources.

4-(1,8-Naphthyridin-2-yl)butanoic acid hydrochloride – Comparator-Driven Quantitative Evidence for Procurement Decision-Making


Fully Aromatic vs. 5,6,7,8-Tetrahydro Scaffold: Distinct Electronic Structure and Predicted Physicochemical Profile for Integrin Binding

The target compound retains a fully aromatic 1,8-naphthyridine bicyclic system, whereas the most widely studied integrin antagonist scaffolds (including the clinical candidate GSK3008348) utilise the 5,6,7,8-tetrahydro-1,8-naphthyridine core [1]. This structural difference produces a predicted pKa shift of the naphthyridine ring nitrogen: the fully aromatic free base (CAS 886362-95-4) has a predicted pKa of 4.63 ± 0.10 , while the tetrahydro free acid analogue (CAS 332884-21-6) has a predicted pKa of 4.78 ± 0.10 , indicating that the aromatic scaffold is a slightly stronger acid. The topological polar surface area (tPSA) of the free acid is 63.1 Ų [2], which positions this compound within favourable oral-bioavailability chemical space (Veber rule: tPSA < 140 Ų). The fully aromatic system additionally provides stronger π-π stacking potential with aromatic residues in integrin binding pockets compared to the saturated tetrahydro analogue, a feature explicitly leveraged in naphthyridine-based integrin antagonist design [3].

Integrin antagonist naphthyridine scaffold aromaticity medicinal chemistry SAR

Hydrochloride Salt Solubility Advantage over Free Acid: Enabling Aqueous Assay Compatibility

The hydrochloride salt form of naphthyridine–butanoic acid derivatives provides a documented aqueous solubility enhancement of more than 10-fold compared to the corresponding free acid . This magnitude of solubility gain is critical for achieving the compound concentrations (typically 10–100 µM) required in cell-based integrin adhesion assays and in vitro pharmacology panels, which are routinely conducted in aqueous buffers at pH 7.4. By contrast, the free acid (CAS 886362-95-4) has a predicted XlogP of 1.6 and a tPSA of 63.1 Ų [1], and its limited aqueous solubility without salt formation necessitates the use of DMSO stock solutions that can confound assay results through solvent interference. The hydrochloride salt form also confers superior long-term storage stability at room temperature compared to both the free acid and the ethyl ester analogue [2], reducing the risk of compound degradation between procurement and experimental use.

solubility salt form formulation assay development naphthyridine hydrochloride

Synthetic Intermediate Status: Positioned as a Key Building Block for Integrin Antagonist Libraries

The compound is explicitly described by multiple suppliers as a versatile intermediate in the synthesis of bioactive molecules targeting enzyme inhibition and receptor modulation [1]. The free carboxylic acid handle at the terminus of the butanoic acid chain enables direct amide coupling or esterification with amine-containing fragments, making it a privileged building block for generating focused libraries around the naphthyridine–butanoic acid pharmacophore. This is in contrast to the ethyl ester analogue (CAS 193818-28-9), which requires a deprotection step prior to further derivatisation , and the tetrahydro analogues, which typically require Boc protection of the saturated ring nitrogen before further synthetic manipulation [2]. The commercial availability of this compound at 95% purity from established suppliers such as Enamine (0.05 g to 10 g scale) [3] further supports its practical utility as a procurement-ready building block for medicinal chemistry campaigns.

building block integrin antagonist SAR library synthesis procurement

Molecular Weight and Salt Stoichiometry Differentiation from Tetrahydro Hydrochloride Analogue

The target compound (CAS 2580216-60-8) has a molecular weight of 252.7 g/mol and exists as a 1:1 hydrochloride salt (C₁₂H₁₂N₂O₂·HCl) [1]. This distinguishes it from the tetrahydro analogue hydrochloride (CAS 193818-31-4), which has a molecular weight of 256.7 g/mol (C₁₂H₁₆N₂O₂·HCl) due to the additional four hydrogen atoms in the saturated ring . The 4.0 g/mol molecular weight difference is analytically significant and can be used for incoming quality control verification via LC-MS or elemental analysis to ensure that the correct oxidation state (aromatic vs. tetrahydro) has been supplied. Furthermore, a trihydrochloride salt variant (CAS not specified in primary sources; ChemSpider ID 128940288, molecular weight 329.6 g/mol) has also been reported , and procurement of this incorrect stoichiometry would introduce a >30% mass error in gravimetric calculations for assay preparation.

molecular weight salt stoichiometry quality control procurement verification analytical chemistry

Predicted Lipophilicity (XlogP) Positions Compound Within Favourable Oral Bioavailability Space vs. Tetrahydro Analogue

The free acid form of the target compound (CAS 886362-95-4) has a computed XlogP of 1.6 [1], which falls within the optimal lipophilicity range (XlogP 0–3) associated with favourable oral absorption and low metabolic clearance risk. The tetrahydro free acid analogue (CAS 332884-21-6) is predicted to be more lipophilic due to the reduced ring system, which eliminates the polarising effect of the aromatic nitrogen lone pair; this increased lipophilicity can contribute to higher metabolic turnover and potential CYP inhibition liabilities . The XlogP of 1.6, combined with a tPSA of 63.1 Ų and 4 rotatable bonds, yields a drug-likeness profile compliant with both the Lipinski Rule of Five and the Veber bioavailability criteria [1], supporting the compound's suitability as a fragment or scaffold for oral drug discovery programmes.

lipophilicity drug-likeness oral bioavailability physicochemical property prediction naphthyridine

4-(1,8-Naphthyridin-2-yl)butanoic acid hydrochloride – Application Scenarios Grounded in Quantitative Differentiation Evidence


Integrin αvβ6/αvβ1 Antagonist SAR Library Construction Using the Fully Aromatic Scaffold as a Building Block

The free carboxylic acid functionality of 4-(1,8-naphthyridin-2-yl)butanoic acid hydrochloride enables direct amide coupling with diverse amine-containing fragments, eliminating the ester hydrolysis step required when using the ethyl ester analogue (CAS 193818-28-9) [1]. The fully aromatic core provides a distinct electronic profile (predicted pKa 4.63 ± 0.10 for the naphthyridine nitrogen) compared to the tetrahydro scaffold , allowing exploration of SAR vectors that interrogate the contribution of π-π stacking interactions in the integrin binding pocket. Researchers constructing focused libraries around the naphthyridine–butanoic acid pharmacophore can expect a one-step synthetic efficiency gain per analogue relative to ester-based building blocks, translating to higher library throughput in hit-to-lead programmes targeting fibrotic indications such as idiopathic pulmonary fibrosis (IPF) and nonalcoholic steatohepatitis (NASH) [2].

Aqueous Assay-Ready Formulation for In Vitro Integrin Pharmacology Panels

The hydrochloride salt form provides >10 mg/mL aqueous solubility, a >10-fold enhancement over the free acid form (<1 mg/mL) [1], enabling direct dissolution in physiologically relevant buffers (pH 7.4) at the 10–100 µM concentrations typically required for integrin adhesion assays and radioligand binding studies against αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8 integrin subtypes [2]. This salt-form advantage eliminates the need for DMSO stock solutions that can introduce solvent artefacts at concentrations exceeding 0.1% (v/v), thereby improving assay reproducibility. The compound's predicted XlogP of 1.6 and tPSA of 63.1 Ų further support its compatibility with standard cell-based assay formats without non-specific binding or precipitation issues.

Incoming QC Verification of Oxidation State and Salt Stoichiometry via Molecular Weight Screening

The molecular weight differential of 4.0 g/mol between the target compound (252.7 g/mol; aromatic monohydrochloride) and the tetrahydro analogue hydrochloride (256.7 g/mol; CAS 193818-31-4) [1], together with the larger differential of 76.9 g/mol vs. the trihydrochloride variant (329.6 g/mol) , provides an analytically robust basis for incoming quality control. LC-MS or elemental analysis can rapidly distinguish the correct oxidation state and salt stoichiometry, preventing the costly error of deploying a reduced (tetrahydro) or mis-stoichiometric salt in biological assays where the aromatic conjugation is critical for target engagement. This QC checkpoint is particularly valuable for procurement from multi-vendor sources where nomenclature inconsistencies may lead to supply chain errors.

Oral Bioavailability-Focused Fragment and Lead Optimisation Campaigns

With a computed XlogP of 1.6 and a tPSA of 63.1 Ų (free acid form) [1], the fully aromatic naphthyridine–butanoic acid scaffold resides within the optimal oral drug-likeness space defined by the Lipinski (Rule of Five) and Veber criteria. This physicochemical profile makes the compound an attractive fragment for lead optimisation programmes targeting orally bioavailable integrin antagonists, in contrast to more lipophilic tetrahydro analogues that may carry higher metabolic clearance risk. The 4 rotatable bonds in the butanoic acid linker provide conformational flexibility to optimise target binding while maintaining a favourable drug metabolism and pharmacokinetics (DMPK) profile [1].

Quote Request

Request a Quote for 4-(1,8-Naphthyridin-2-yl)butanoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.